Gatifloxacin Impurity 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

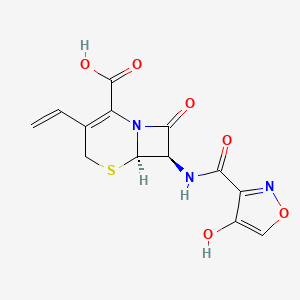

Gatifloxacin Impurity 1 is a compound related to Gatifloxacin, a fourth-generation fluoroquinolone antibiotic . Its chemical name is 1-Cyclopropyl-6-fluoro-7-(4-hydroxy-3-methylpiperazin-1-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Chemical Reactions Analysis

A stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of Gatifloxacin, its degradation products, and its process-related impurities . Substantial degradation was observed during oxidative hydrolysis .Aplicaciones Científicas De Investigación

Impurity Characterization and Synthesis

Gatifloxacin impurities have been extensively studied to understand their structure and synthesis, contributing to the quality control of pharmaceutical formulations. Zhou et al. (2002) identified and characterized a specific impurity of gatifloxacin, confirming its structure as 1-cyclopropyl-6-fluoro-1, 4-dihydro-8-methoxy-7-(1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid (DMP) through RP-HPLC/electrospray ionization mass spectrometry. This research provides essential insights into the impurity profile of gatifloxacin, aiding in the development of purer pharmaceutical products Zhou et al., 2002.

Antimicrobial Activity

Studies have investigated the antimicrobial activity of gatifloxacin and its degradation byproducts, including impurities, against various bacterial strains. Caianelo et al. (2017) explored gatifloxacin degradation by hydroxyl radicals and its impact on antimicrobial activity against Gram-positive and Gram-negative bacteria. This research is crucial for understanding how gatifloxacin impurities and degradation products influence its efficacy as an antimicrobial agent Caianelo et al., 2017.

Analytical Method Development

The development of analytical methods for impurity profiling is vital for ensuring the quality of gatifloxacin formulations. Xiu (2003) focused on the separation and identification of P-demethylgatifloxacin, a main impurity of gatifloxacin, highlighting the importance of precise impurity analysis in pharmaceutical quality control Xiu, 2003.

Enhanced Drug Delivery

Research has also been conducted on enhancing gatifloxacin delivery for ocular applications, potentially influenced by its impurities. Jegal et al. (2018) studied the use of ultrasound treatment to enhance the trans-corneal delivery of gatifloxacin, aiming to improve its bioavailability and therapeutic efficacy. Understanding the role of impurities in such formulations can lead to more effective drug delivery systems Jegal et al., 2018.

Impurity-Free Synthesis Processes

Efforts to develop impurity-free synthesis processes for gatifloxacin highlight the importance of minimizing impurities for optimal drug quality. Villasante et al. (2008) presented an improved process to obtain gatifloxacin with reduced impurities, contributing to the production of higher-quality pharmaceuticals Villasante et al., 2008.

Safety And Hazards

Direcciones Futuras

The development of environmentally friendly methods for evaluating Gatifloxacin and its impurities is a potential area for future research . Additionally, faster, more optimized, and dynamic microbiological methods, as well as physicochemical methods that use less aggressive solvents with fewer steps and less waste, could be beneficial .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Gatifloxacin Impurity 1 involves the reaction of 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 2,4-dichloro-5-fluoroaniline.", "Starting Materials": [ "7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid", "2,4-dichloro-5-fluoroaniline" ], "Reaction": [ "To a solution of 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in THF, add triethylamine and stir.", "Add 2,4-dichloro-5-fluoroaniline to the reaction mixture and stir for several hours.", "Filter the resulting solid and wash with water to obtain the crude product.", "Purify the crude product by recrystallization from ethanol to obtain Gatifloxacin Impurity 1." ] } | |

Número CAS |

1335198-95-2 |

Nombre del producto |

Gatifloxacin Impurity 1 |

Fórmula molecular |

C19H22FN3O5 |

Peso molecular |

391.40 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601279.png)

![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B601283.png)

![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)

![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)

![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)

![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)